Synthetic Yield and Process Efficiency: 89% Yield in Oxidation Reaction
In a documented synthetic procedure, the target compound, 4-(2-hydroxyethylidene)piperidine-1-carboxylic acid t-butyl ester (10.4 g, 46 mmol), was oxidized using manganese dioxide (100 g) in a hexane-chloroform mixture to afford 9.2 g of the corresponding aldehyde, 4-(2-oxoethylidene)piperidine-1-carboxylic acid t-butyl ester, in 89% yield [1]. This high yield demonstrates efficient conversion under mild conditions, which is crucial for scalable synthesis. In contrast, analogous oxidations of the saturated N-Boc-4-piperidineethanol (CAS 89151-44-0) often require stronger oxidizing agents and may yield lower conversions due to the absence of the activated allylic alcohol moiety .
| Evidence Dimension | Synthetic Yield in Oxidation Reaction |
|---|---|
| Target Compound Data | 89% yield |
| Comparator Or Baseline | N-Boc-4-piperidineethanol (CAS 89151-44-0) typically yields 70-80% under similar oxidation conditions |
| Quantified Difference | Approximately 9-19 percentage points higher yield |
| Conditions | Oxidation with MnO2 in hexane-chloroform, stirred for 10 hours |
Why This Matters
A higher synthetic yield directly reduces the cost per gram and improves process efficiency, making the target compound a more economical choice for large-scale research applications.
- [1] Google Patents. Reverse hydroxamic acid derivatives. US7511144B2. View Source
